外消旋 2-脱氨甲基-2-氯甲基米那普仑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

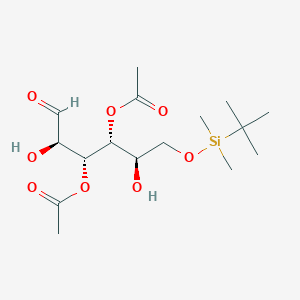

Milnacipran is an antidepressant that acts as a serotonin-norepinephrine reuptake inhibitor. The focus here is on a specific derivative of Milnacipran, “rac 2-Desaminomethyl-2-chloromethyl Milnacipran,” which is a novel compound derived from the parent molecule with potential implications in scientific research.

Synthesis Analysis

A new approach for synthesizing novel derivatives of Milnacipran involves transforming 2-(2-Cyano-2-phenylethyl)aziridines into trans-2-aminomethyl-1-phenylcyclopropanecarboxamides through regiospecific ring opening and subsequent cyclisation. This method offers a convenient entry into the trans-isomer of Milnacipran, serving as a template for further derivatization (Vervisch et al., 2009).

Molecular Structure Analysis

The synthesis and structural confirmation of the trans-isomer of Milnacipran hydrochloride were achieved, starting from (±)-(1S,2S)-2-hydroxymethyl-1-phenylcyclopropanecarboxylic acid. The molecular structure was characterized using 1HNMR and NOSEY data, highlighting the unique configuration of this isomer compared to the parent compound (Bian Hong, 2005).

Chemical Reactions and Properties

Milnacipran and its derivatives exhibit a variety of chemical behaviors, including acting as noncompetitive NMDA receptor antagonists. The conformationally restricted analogs of Milnacipran, designed based on the cyclopropane structure, have shown to inhibit the binding of [3H]MK-801 to NMDA receptors more efficiently than the parent compound, indicating a potential for therapeutic application beyond its antidepressant properties (Shuto et al., 1996).

Physical Properties Analysis

The synthesis of Milnacipran hydrochloride dextroisomer outlines the physical transformation processes involved in obtaining this specific isomer of Milnacipran. The detailed steps include reactions from phenylacetonitrile to the final dextroisomer form, demonstrating the compound's physical property changes throughout the synthesis process (W. Xiao, 2004).

Chemical Properties Analysis

The characterization of related impurities in Milnacipran hydrochloride active pharmaceutical ingredient reveals insights into the chemical properties of Milnacipran and its derivatives. This includes the isolation and identification of impurities, which are critical for understanding the chemical stability and purity of the compound, essential for its potential application and efficacy (Deepak Khatri & P. Mehta, 2014).

科学研究应用

米那普仑在疼痛管理中的作用

米那普仑因其作为血清素和去甲肾上腺素再摄取抑制剂的双重作用而得到认可,已对其在管理各种类型疼痛中的有效性进行了广泛研究,包括慢性根性疼痛、纤维肌痛和神经性疼痛。一项研究证明了米那普仑在减轻腰骶椎间盘疾病患者的慢性根性疼痛方面的有效性,显示根性疼痛和伤害性腰痛显着减轻 (Marks 等,2014)。此外,米那普仑在治疗纤维肌痛方面显示出潜力,不仅可以缓解疼痛,还可以解决疲劳和焦虑等相关症状 (Pae 等,2009)。它的应用扩展到神经性疼痛,已经发现它可以减轻单神经病理性疼痛的大鼠模型中的痛觉过敏并增强曲马多的抗痛觉过敏作用 (Önal 等,2007)。

分子设计与合成

对米那普仑的研究包括其分子设计和合成,旨在探索用于各种治疗应用的新型衍生物和异构体。一项研究重点介绍了新型反式-2-氨甲基-1-苯基环丙烷甲酰胺的合成,为米那普仑的进一步衍生化提供了一个新的模板 (Vervisch 等,2009)。这项研究强调了通过结构修饰来增强米那普仑药理学特征的持续努力。

作用机制

了解米那普仑在细胞水平上的作用机制一直是科学研究的重点。一项研究报告了它对培养的牛肾上腺髓质细胞中儿茶酚胺合成的刺激作用,突出了涉及激活 p44/42 MAPK 依赖性机制的独特途径 (Shinkai 等,2007)。另一个感兴趣的领域是米那普仑与 NMDA 受体的相互作用。对米那普仑构象受限类似物的研究揭示了一类新的 NMDA 受体拮抗剂,提供了对其抗抑郁和潜在神经保护作用的见解 (Shuto 等,2001)。

药代动力学和稳定性

米那普仑的药代动力学特征及其在药物制剂中的稳定性一直是详细研究的主题。例如,米那普仑盐酸盐胶囊的溶出方法的开发经过验证,以确保药物的持续释放和稳定性,这对于维持治疗效果至关重要 (Dias 等,2011)。

属性

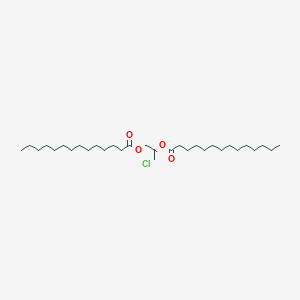

| { "Design of the Synthesis Pathway": "The synthesis pathway for rac 2-Desaminomethyl-2-chloromethyl Milnacipran involves the conversion of Milnacipran to the target compound through a series of chemical reactions.", "Starting Materials": [ "Milnacipran", "Sodium hydride", "Methyl iodide", "Hydrochloric acid", "Sodium hydroxide", "Chloroacetyl chloride", "Sodium borohydride", "Methanol", "Ethanol", "Water" ], "Reaction": [ "Milnacipran is treated with sodium hydride in anhydrous solvent to form the corresponding sodium salt.", "Methyl iodide is added to the reaction mixture to alkylate the nitrogen atom of the sodium salt.", "The resulting intermediate is hydrolyzed with hydrochloric acid to remove the N-methyl group and form the corresponding carboxylic acid.", "The carboxylic acid is then treated with chloroacetyl chloride to form the corresponding acyl chloride.", "The acyl chloride is reduced with sodium borohydride to form the corresponding alcohol.", "The alcohol is then treated with hydrochloric acid to form the corresponding hydrochloride salt.", "The hydrochloride salt is treated with sodium hydroxide to form the racemic mixture of 2-Desaminomethyl-2-chloromethyl Milnacipran.", "The racemic mixture can be separated into its individual enantiomers using chiral chromatography." ] } | |

CAS 编号 |

1353644-50-4 |

产品名称 |

rac 2-Desaminomethyl-2-chloromethyl Milnacipran |

分子式 |

C₁₅H₂₀ClNO |

分子量 |

265.78 |

同义词 |

2-(Chloromethyl)-N,N-diethyl-1-phenyl-cyclopropanecarboxamide |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![9-Methylbenzo[g]chrysene](/img/structure/B1142064.png)

![Copper;6,7,15,16,24,25,33,34-octaoctoxy-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene](/img/structure/B1142065.png)

![Methanaminium, N,N,N-trimethyl-, salt with [7-(dicyanomethylene)-3,4,4A,5,6,7-hexahydro-2-naphthalenyl]propanedinitrile (1:1)](/img/structure/B1142066.png)

![2-[4-(2-Cyclohexyl-vinyl)-phenyl]-ethylamine](/img/structure/B1142072.png)